(22S)-Budesonide

Description

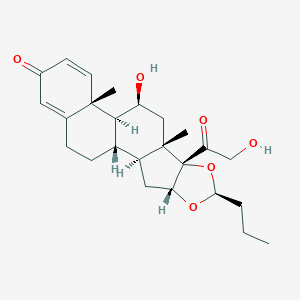

Structure

3D Structure

Properties

IUPAC Name |

(1S,2S,4R,6S,8S,9S,11S,12S,13R)-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H34O6/c1-4-5-21-30-20-11-17-16-7-6-14-10-15(27)8-9-23(14,2)22(16)18(28)12-24(17,3)25(20,31-21)19(29)13-26/h8-10,16-18,20-22,26,28H,4-7,11-13H2,1-3H3/t16-,17-,18-,20+,21-,22+,23-,24-,25+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOVIALXJUBGFJZ-AMTWPJRWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1OC2CC3C4CCC5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)CO)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@H]1O[C@@H]2C[C@H]3[C@@H]4CCC5=CC(=O)C=C[C@@]5([C@H]4[C@H](C[C@@]3([C@@]2(O1)C(=O)CO)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H34O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20860628 | |

| Record name | (22S)-Budesonide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20860628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

430.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Practically insoluble in water, Freely soluble in chloroform; sparingly soluble in ethanol, alcohol; practically insoluble in heptane | |

| Record name | Budesonide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8279 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals | |

CAS No. |

51372-28-2, 51333-22-3 | |

| Record name | (22S)-Budesonide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51372-28-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (22S)-Budesonide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051372282 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (22S)-Budesonide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20860628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-16α,17-(butylidenedioxy)-11β,21-dihydroxypregna-1,4-diene-3,20-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.946 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Budesonide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.927 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUDESONIDE (11.BETA.,16.ALPHA.(S)) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/168L5HT37P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Budesonide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8279 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

221-232 °C (decomposes) | |

| Record name | Budesonide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8279 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Advanced Synthetic Methodologies and Enantioselective Approaches for 22s Budesonide

Current Synthetic Pathways for Budesonide (B1683875) Epimers

Budesonide is a synthetic corticosteroid that exists as a mixture of two epimers at the C-22 position, designated as (22R) and (22S). googleapis.commdpi.com The synthesis typically yields a mixture of these two forms, and controlling the ratio between them is a critical aspect of the manufacturing process. google.com While the (22R)-epimer is pharmacologically more potent, regulatory approval often requires a specific, controlled ratio of the two epimers. googleapis.commdpi.comgoogle.com

Reaction of 16α-Hydroxyprednisolone with Butanal in Epimer Production

The foundational method for producing budesonide involves the acid-catalyzed reaction of 16α-Hydroxyprednisolone with n-butyraldehyde (butanal). google.comnih.gov This reaction forms a cyclic acetal (B89532) at the 16α and 17α positions of the steroid backbone, creating the chiral center at C-22 and resulting in the (22R) and (22S) epimers. googleapis.comnih.gov The isomer with the S configuration is commonly referred to as epimer A, while the R configuration is known as epimer B. googleapis.com

Initially, this synthesis was performed in dioxane as the solvent, with perchloric acid serving as the catalyst. googleapis.comgoogle.comnih.gov This process typically results in an epimer ratio of approximately 1:1. googleapis.comgoogle.com The reaction is nearly instantaneous, and the resulting product mixture often requires purification steps like chromatography to isolate the epimers or to achieve a specific ratio. nih.gov

Influence of Catalysts and Solvent Systems on Epimer Ratio Control

Research has demonstrated that the choice of catalyst and solvent system significantly influences the resulting ratio of (22S) to (22R) epimers. This control is crucial for meeting the specifications required for pharmaceutical use. google.comgoogle.com

Different acid catalysts and solvents have been explored to steer the reaction towards a desired epimeric mixture. For instance, using p-toluenesulphonic acid as a catalyst in acetonitrile (B52724) is a known method. google.com In one example of this process, 16α-hydroxyprednisolone and butanal are reacted in acetonitrile with p-toluenesulphonic acid, and after about three hours, the reaction is stopped, eventually yielding a crystallized product. google.com

A significant advancement in epimer ratio control came with the use of aqueous hydrohalic acids, which can act as both the catalyst and the solvent. google.com Hydrobromic acid (HBr) and hydriodic acid have been shown to provide control over the epimer distribution. googleapis.comgoogle.com By using concentrated hydrochloric acid (HCl) in an aqueous solution, the reaction can be controlled to produce an epimer A ((22S)) content of between 44% and 51%. google.com For example, reacting 16α-hydroxyprednisolone with butyraldehyde (B50154) in a solution of concentrated HCl and water at 0-5 °C can yield a crude budesonide with an epimer A to epimer B ratio of 47.9:52. google.com

The table below summarizes findings on how different systems affect the epimer ratio.

| Catalyst | Solvent | Key Conditions | Resulting (22S):(22R) Ratio (A:B) | Source |

|---|---|---|---|---|

| Perchloric Acid | Dioxane | Standard synthesis | ~1:1 | googleapis.comgoogle.com |

| p-Toluenesulphonic Acid | Acetonitrile | Reaction stopped after 3 hours | Crystallized product formed, ratio often near 1:1 | google.comnih.gov |

| Hydrochloric Acid (conc.) | Water/HCl | 0-5 °C, 2.25 hours total reaction time | 47.9:52 | google.com |

| Hydrochloric Acid (conc.) | Water/HCl | Reaction quenched with water | (22S) epimer content between 44% and 51% | google.com |

| Hydrobromic Acid (48%) | Aqueous HBr | Transketalisation conditions | Can favor R/S ratio > 90:10 | google.com |

Strategies for Enantioselective Synthesis of Enriched (22S)-Budesonide

While much of the industrial focus has been on controlling the ratio of epimers or isolating the more active (22R) epimer, the synthesis of an enriched this compound mixture presents a distinct chemical challenge. Enantioselective synthesis aims to directly produce a specific enantiomer, rather than a mixture that requires subsequent separation.

Achieving enantioselectivity in the acetalization reaction to favor the (22S) epimer would likely require the use of a chiral catalyst. Chiral phosphoric acids, for instance, have been successfully used to mediate enantioselective additions in other complex syntheses. organic-chemistry.org The principle involves creating a chiral environment around the reactants, which energetically favors the transition state leading to one enantiomer over the other.

Although specific, scalable methods for the direct enantioselective synthesis of this compound are not widely detailed in the provided search results, the general principles of asymmetric catalysis offer a clear path for investigation. organic-chemistry.orguni-muenchen.denih.govchemrxiv.org Such a strategy would involve screening a library of chiral catalysts (e.g., chiral Brønsted acids or Lewis acids) under various reaction conditions to identify a system that selectively catalyzes the formation of the (22S) acetal. The development of such a process would be a significant step forward, potentially reducing the need for costly downstream purification and separation processes.

Emerging Technologies for Controlled Epimer Synthesis

To overcome the limitations of traditional batch synthesis, such as safety concerns with corrosive acids and expensive purification steps, new technologies are being applied to the production of budesonide. nih.govamt.uk

Continuous Flow Processes in Budesonide Synthesis

Continuous flow chemistry offers a promising alternative to conventional batch manufacturing for budesonide. amt.ukresearchgate.net In this approach, reagents are pumped through a reactor, allowing for precise control over parameters like temperature, pressure, and residence time. nih.gov Researchers have developed a continuous flow process for budesonide synthesis using the reaction of 16α-Hydroxy Prednisolone (16-HPS) in hydrobromic acid (HBr) with butyraldehyde. amt.uk

This method offers significant advantages:

Reduced Reaction Time : The optimized residence time in the flow reactor was determined to be just 5 minutes, a substantial improvement over the 3-hour reaction time required in batch methods. amt.uk

Enhanced Safety : Performing the reaction with hazardous materials like HBr in a contained flow system mitigates risks associated with large-scale batch production. amt.uk

Epimer Control : By carefully managing the flow reactor conditions, the desired ratio of epimers can be achieved, reducing the need for extensive purification. nih.govamt.uk

Scalability : The process is designed to be readily transferable to an industrial scale. nih.govamt.uk

Nanoparticle Synthesis Techniques for Budesonide

The formulation of budesonide into nanoparticles is an area of active research, aimed at improving drug delivery and efficacy. Various techniques are employed to produce budesonide nanoparticles with controlled size and properties. mdpi.comresearchgate.net

One common method is ionotropic gelation , which has been used to create budesonide-loaded chitosan (B1678972) nanoparticles. mdpi.com This process involves dissolving chitosan in an acidic solution and then adding the budesonide (dissolved in ethanol). The mixture is stirred, and nanoparticles are formed. mdpi.com

Another technique is nanoprecipitation . researchgate.net This method has been used to prepare budesonide-loaded Eudragit L100 nanoparticles. It involves dissolving the drug and a polymer in a solvent and then introducing this solution into a non-solvent, causing the nanoparticles to precipitate. researchgate.net

Other methods include:

Thin-film hydration to prepare liposomal nanoparticles. nih.gov

CTAB-templated and base-catalyzed methods for synthesizing mesoporous silica (B1680970) nanoparticles (MSNs) of varying shapes (spherical and rod-like) to carry budesonide. acs.org

These nanoparticle formulations are designed to provide sustained and controlled release of the drug, potentially improving its therapeutic action. researchgate.net

Metabolic Pathways and Biotransformation of 22s Budesonide

Hepatic Metabolism of Budesonide (B1683875) Epimers via Cytochrome P450 Enzymes

Role of CYP3A4 in Budesonide Metabolism

The primary enzyme responsible for the metabolism of budesonide is cytochrome P450 3A4 (CYP3A4). tandfonline.comfda.govnih.govresearchgate.netisciii.eshres.catarpeyohcp.comresearchgate.netresearchgate.netnih.gov Found in high concentrations in both hepatocytes and intestinal epithelial cells, CYP3A4 facilitates the rapid elimination of budesonide. tandfonline.comnih.govisciii.es The metabolism of budesonide into its two main metabolites, 6β-hydroxybudesonide and 16α-hydroxyprednisolone, is catalyzed by enzymes within the CYP3A subfamily. drugbank.comtga.gov.aunih.govtarpeyohcp.comresearchgate.netnih.gov The glucocorticoid activity of these metabolites is less than 1% of the parent compound. drugbank.comtga.gov.aufda.govnih.govhres.ca

Studies have shown a strong correlation between the formation of these metabolites and CYP3A activity. researchgate.netnih.gov Potent inhibitors of CYP3A4, such as ketoconazole, can significantly increase the plasma levels of budesonide, highlighting the critical role of this enzyme in its clearance. fda.govtarpeyohcp.comresearchgate.netnih.gov Conversely, inducers of CYP3A4 have the potential to lower budesonide plasma concentrations. tarpeyohcp.com

In Vitro and In Vivo Metabolic Profiles Across Species Relevant to Budesonide Research

In vitro studies using human liver microsomes have been instrumental in elucidating the metabolic pathways of budesonide. researchgate.netresearchgate.netnih.gov These studies have demonstrated that the in vitro metabolite pattern is qualitatively similar to that observed in vivo, making it a valuable predictive model. researchgate.netnih.gov The primary metabolites identified in these systems are 6β-hydroxybudesonide and 16α-hydroxyprednisolone. researchgate.netresearchgate.netresearchgate.netnih.govnih.govnih.gov

Comparative studies across different species, including rats, mice, and humans, have revealed both similarities and differences in budesonide metabolism. researchgate.netresearchgate.netnih.gov Oxidative metabolism, leading to the formation of 6β-hydroxybudesonide and Δ⁶-budesonide, is a common pathway in all three species. researchgate.netnih.gov However, reductive metabolism is more pronounced in rats. researchgate.netnih.gov Notably, the metabolic profile of budesonide in mouse liver is most similar to that in human liver, suggesting that the mouse is a more relevant animal model for pharmacological and toxicological studies of budesonide. researchgate.netresearchgate.netnih.gov

Epimer-Specific Metabolic Transformations of (22S)-Budesonide

Budesonide is administered as a 1:1 mixture of the (22R) and (22S) epimers. tandfonline.comtga.gov.aumdpi.comgeneesmiddeleninformatiebank.nl These epimers exhibit stereoselective metabolism, leading to different metabolic profiles and clearance rates. tandfonline.comresearchgate.netresearchgate.netnih.govnih.govnih.gov

Identification of this compound Metabolites (e.g., 23-Hydroxybudesonide)

A key distinction in the metabolism of the two epimers is the formation of specific metabolites. The (22S)-epimer of budesonide primarily yields a metabolite identified as 23-hydroxybudesonide. researchgate.netresearchgate.netnih.govresearchgate.netdshs-koeln.de In contrast, the (22R)-epimer is metabolized to 16α-hydroxyprednisolone. researchgate.netresearchgate.netnih.govnih.gov This substrate-selective oxidation of the acetal (B89532) substituent is a defining feature of budesonide's biotransformation. researchgate.netresearchgate.netnih.govnih.gov The formation of 16α-hydroxyprednisolone is not observed after incubation of the (22S)-epimer with human liver 9000g supernatant. researchgate.netnih.gov

Other metabolites identified from budesonide include 6α- and 6β-hydroxy-budesonide. researchgate.net

Comparative Metabolic Clearance Rates of this compound Versus (22R)-Budesonide

The stereoselective metabolism of budesonide epimers results in different metabolic clearance rates. In vitro studies have consistently shown that the (22R)-epimer undergoes more extensive biotransformation than the (22S)-epimer in human hepatic, bronchial, and colonic tissues. researchgate.netnih.gov

This difference in metabolism is reflected in their plasma clearance. The clearance of the (22R) form is reported to be 1.4 L/min, while the (22S) form has a clearance of 1.0 L/min. drugbank.com Pharmacokinetic studies in humans have further demonstrated these differences, with the area under the curve (AUC) of this compound being approximately six times higher than that of (22R)-Budesonide. researchgate.net The total body clearance ratio of (22S)-/(22R)-Budesonide is 0.17. researchgate.net

Extrahepatic Metabolism of this compound Epimer

While the liver is the primary site of budesonide metabolism, some extrahepatic metabolism does occur, although to a much lesser extent. researchgate.netnih.gov In vitro studies have shown that there is little biotransformation of budesonide epimers in bronchial tissue and colonic mucosa, and no detectable metabolism in the skin. researchgate.netnih.gov This limited local metabolism contributes to the high therapeutic ratio of budesonide, as the drug remains largely intact at the site of action before being absorbed and rapidly metabolized by the liver. researchgate.netnih.gov

Some studies have also indicated the formation of fatty acid esters of budesonide in lung tissue, which may contribute to its prolonged local effect. tandfonline.comresearchgate.net

Biotransformation in Bronchial Tissue and Colonic Mucosa

The therapeutic efficacy of locally acting steroids like budesonide relies on their ability to exert effects at the target site with minimal metabolism before systemic absorption. In vitro studies using the S-9 fraction (a supernatant fraction of tissue homogenate) from human tissues have investigated the biotransformation of the 22R and 22S epimers of budesonide. researchgate.netnih.gov

Research findings indicate that there is very little metabolic conversion of budesonide in the bronchial tissue and the colonic mucosa. researchgate.netnih.govresearchgate.net This negligible local biotransformation is a key factor in the high therapeutic ratio of the drug, allowing for potent local anti-inflammatory effects. researchgate.netnih.gov While metabolism is low in these tissues, studies have observed a stereoselective preference, where the (22R)-epimer of budesonide undergoes slightly greater biotransformation compared to the (22S)-epimer in both human bronchial and colonic tissues. researchgate.netnih.gov In contrast, no metabolism was detected in skin tissue samples under the same experimental conditions. researchgate.netnih.gov This contrasts sharply with the high rate of disappearance observed when budesonide epimers are incubated with human liver fractions. researchgate.netnih.gov

| Tissue | Rate of Biotransformation | Epimer-Specific Finding | Reference |

|---|---|---|---|

| Bronchial Tissue | Little biotransformation | (22R)-epimer is metabolized at a slightly higher rate than (22S)-epimer. | researchgate.netnih.gov |

| Colonic Mucosa | Little biotransformation | (22R)-epimer is metabolized at a slightly higher rate than (22S)-epimer. | researchgate.netnih.gov |

| Liver | High biotransformation | (22R)-epimer undergoes greater biotransformation than the (22S)-epimer. | researchgate.netnih.gov |

| Skin | No detectable biotransformation | Not applicable. | researchgate.netnih.gov |

Systemic Exposure and First-Pass Elimination Dynamics of this compound

Once absorbed from the target tissues, budesonide is subject to extensive and rapid first-pass metabolism, primarily in the liver. isciii.esportico.orghres.ca This process is so efficient that it eliminates approximately 80-90% of the absorbed drug before it can reach systemic circulation, resulting in low systemic bioavailability, estimated to be around 10-20%. isciii.eswikipedia.orgnih.gov The elimination of budesonide is rate-limited by its absorption. tga.gov.au

The primary enzyme responsible for the metabolism of budesonide is Cytochrome P450 3A4 (CYP3A4), an isoenzyme highly expressed in both hepatocytes and epithelial cells of the intestinal wall. isciii.eshres.catga.gov.autandfonline.com The metabolism of budesonide is stereoselective, meaning the two epimers, (22R)-Budesonide and this compound, follow different metabolic pathways. researchgate.netnih.gov

The (22R)-epimer is metabolized to 16α-hydroxyprednisolone through the cleavage of the acetal group. researchgate.netnih.govnih.gov In contrast, this metabolic pathway is not observed for the (22S)-epimer. nih.gov Instead, this compound is metabolized to a metabolite that has been tentatively identified as 23-hydroxybudesonide. nih.gov Both epimers can also be metabolized to 6β-hydroxybudesonide. tga.gov.aunih.gov These major metabolites have a glucocorticoid activity that is less than 1% of the parent compound, rendering them clinically negligible. drugbank.comwikipedia.orghres.catga.gov.au The clearance of the 22R form is reported to be higher (1.4 L/min) than that of the 22S form (1.0 L/min). drugbank.com The average elimination half-life in plasma for budesonide is between 2 and 3.6 hours. drugbank.comwikipedia.org

| Parameter | Value | Reference |

|---|---|---|

| Systemic Bioavailability | 10-20% | wikipedia.orgnih.gov |

| First-Pass Metabolism | 80-90% | drugbank.comisciii.esnih.gov |

| Primary Metabolizing Enzyme | Cytochrome P450 3A4 (CYP3A4) | isciii.eshres.catga.gov.au |

| Plasma Protein Binding | 85-90% | drugbank.comwikipedia.org |

| Volume of Distribution | 2.2-3.9 L/kg | drugbank.com |

| Systemic Clearance (Total) | 0.9-1.8 L/min | drugbank.com |

| Systemic Clearance (22R-epimer) | 1.4 L/min | drugbank.com |

| Systemic Clearance (22S-epimer) | 1.0 L/min | drugbank.com |

| Elimination Half-Life | 2.0-3.6 hours | drugbank.comwikipedia.org |

Molecular and Cellular Mechanisms of Action of 22s Budesonide

Glucocorticoid Receptor Binding and Activation by (22S)-Budesonide

The anti-inflammatory effects of this compound are primarily mediated through its interaction with the glucocorticoid receptor (GR). wikipedia.org

Ligand Binding Affinity and Receptor Specificity of this compound Epimer

This compound, along with its (22R) counterpart, demonstrates a high affinity for the glucocorticoid receptor. nih.govisciii.es In fact, budesonide's affinity for the GR is approximately 200 times higher than that of cortisol. fda.govmedkoo.com While both epimers are biologically active, the (22R) form is reported to be about twice as active as the (22S) epimer in glucocorticoid receptor affinity studies. fda.govnih.govfda.gov Despite this difference, both epimers bind to the same site on the glucocorticoid receptor as other potent glucocorticoids like dexamethasone (B1670325) and triamcinolone (B434) acetonide. nih.gov

The high receptor affinity of budesonide (B1683875) contributes to its potent topical anti-inflammatory activity. astrazeneca.ca This strong binding is a key factor in its pharmacological action. nih.govastrazeneca.ca

Table 1: Relative Glucocorticoid Receptor Binding Affinity of Budesonide Epimers

| Compound | Relative Binding Affinity | Reference |

| (22R)-Budesonide | ~2 times higher than this compound | fda.govnih.govfda.gov |

| This compound | Active, but lower affinity than (22R) | fda.govnih.govfda.gov |

| Budesonide (mixture) | ~200-fold higher than cortisol | fda.govmedkoo.com |

Interactions with Glucocorticoid Receptor Isoforms (GRα, GRβ, GRγ)

The human glucocorticoid receptor is encoded by a single gene, but alternative splicing results in different isoforms, most notably GRα and GRβ. ersnet.orgfrontiersin.org GRα is the classic receptor that binds to glucocorticoids and mediates their effects. ersnet.orgfrontiersin.org Upon binding with a ligand like this compound, the GRα-ligand complex translocates to the nucleus to regulate gene expression. oup.com

GRβ, on the other hand, does not bind to glucocorticoids and is considered a dominant-negative inhibitor of GRα activity. ersnet.orgnih.gov It can interfere with the binding of GRα to DNA. nih.gov While there has been speculation about the role of GRβ in glucocorticoid resistance, its expression levels are generally very low compared to GRα. ersnet.org Another isoform, GRγ, has also been described. oup.com Studies have shown that budesonide can down-regulate the expression of GRα mRNA in nasal polyp epithelial cells in a time-dependent manner. nih.gov

Role of Immunophilins and Chaperonins in Glucocorticoid Receptor Complex Formation

In its unliganded state, the glucocorticoid receptor (GR) resides in the cytoplasm as part of a large multi-protein complex. oup.comnih.gov This complex includes heat shock proteins (like hsp90 and hsp70) and immunophilins (like FKBP51 and FKBP52), which act as chaperones. oup.comnih.gov These proteins maintain the GR in a conformation that has a high affinity for glucocorticoid ligands but prevent it from becoming active as a transcription factor. nih.gov

When a glucocorticoid such as this compound binds to the GR, it induces a conformational change in the receptor. This change causes the dissociation of the chaperone and immunophilin proteins. ersnet.orgnih.gov This unmasking of the nuclear localization signals on the GR allows the activated GR-ligand complex to be rapidly transported into the nucleus, where it can regulate gene transcription. ersnet.orgoup.com

Transcriptional Regulation by this compound-Glucocorticoid Receptor Complex

Once in the nucleus, the this compound-GR complex modulates gene expression, leading to its anti-inflammatory effects.

Inhibition of Pro-inflammatory Gene Transcription (e.g., Cytokines/Chemokines, COX2)

A primary mechanism of action for this compound is the repression of genes that code for pro-inflammatory proteins. The activated GR complex can interfere with the function of pro-inflammatory transcription factors like nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1). nih.gov This leads to a decrease in the production of various inflammatory mediators, including cytokines (such as interleukins and TNF-α), chemokines, and enzymes like cyclooxygenase-2 (COX-2). nih.govnih.govplos.org

For instance, budesonide has been shown to inhibit the release of IL-6 and IL-8 from human lung fibroblasts. researchgate.net In peripheral blood mononuclear cells, budesonide, particularly in combination with formoterol, inhibited the production of IP-10 and IL-6. plos.org Furthermore, studies have demonstrated that budesonide can accelerate the decay of CCL2 and CCL7 mRNA, which are pro-inflammatory chemokines. nih.gov

Activation of Gene Expression via HDAC2 Modulation

The this compound-GR complex can also activate the expression of anti-inflammatory genes. nih.gov One of the key mechanisms for suppressing inflammation is through the recruitment of histone deacetylase 2 (HDAC2). ucl.ac.bemdpi.com The activated GR recruits HDAC2 to the site of activated inflammatory genes. ucl.ac.bespandidos-publications.com HDAC2 then removes acetyl groups from histones, leading to chromatin condensation and the repression of inflammatory gene transcription. ucl.ac.beresearchgate.net

This process effectively switches off inflammatory genes. nih.gov However, the role of HDAC2 in mediating the effects of budesonide may be cell-type specific. For example, while crucial in airway epithelial cells and monocytes, HDAC2 was found not to be required for budesonide to inhibit cytokine and MMP release by lung fibroblasts. researchgate.netnih.gov In some contexts, such as in a rat model of COPD, budesonide alone had a poor effect on increasing HDAC2 activity, but its anti-inflammatory effects were enhanced when combined with other agents that increased HDAC2 levels. e-century.usnih.gov

Negative Interference with Transcription Factors (NF-κB, AP-1)

A key aspect of this compound's anti-inflammatory action is its ability to negatively interfere with pro-inflammatory transcription factors, notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). ersnet.org These transcription factors are pivotal in orchestrating the expression of a multitude of inflammatory genes, including those for cytokines, chemokines, and adhesion molecules. ersnet.orgnih.gov

The interaction between the glucocorticoid receptor, activated by budesonide, and these transcription factors is a central mechanism of trans-repression. ersnet.orgnih.gov This process does not necessarily involve direct binding of the GR to DNA. Instead, the activated GR can physically interact with NF-κB and AP-1, leading to mutual inhibition. nih.gov This interaction can prevent these transcription factors from binding to their respective DNA response elements, thereby suppressing the transcription of inflammatory genes. elsevier.es

Studies have shown that glucocorticoids can inhibit the transcriptional activity of NF-κB and AP-1 by tethering to them. nih.gov For instance, the GR has been shown to bind to the c-Fos/c-Jun heterodimers of AP-1, strongly inhibiting their DNA binding and transactivation capabilities. nih.gov Similarly, glucocorticoids can suppress the activation of NF-κB at both the DNA binding and transcriptional levels. nih.gov This interference is a critical component of the anti-inflammatory effects observed with glucocorticoid therapy. elsevier.es In the context of asthma, treatment with budesonide has been shown to reduce the binding of NF-κB to DNA in bronchial biopsies. elsevier.es

Furthermore, the combination of budesonide with other agents, such as long-acting β2-agonists (LABAs) like formoterol, can enhance the repression of NF-κB. nih.gov This synergistic effect may be mediated by the augmented expression of TNFα-induced protein-3 (TNFAIP3), a feedback regulator that negatively controls NF-κB activity. nih.gov

| Transcription Factor | Effect of this compound-Activated GR | Mechanism |

| NF-κB | Inhibition of transcriptional activity | Mutual repression through direct protein-protein interaction, prevention of DNA binding. nih.govelsevier.es |

| AP-1 | Inhibition of transcriptional activity | Binds to c-Fos/c-Jun dimers, inhibiting DNA binding and transactivation. nih.gov |

Modulation of Cell Signaling Pathways by this compound

Beyond its direct influence on transcription factors, this compound modulates various cell signaling pathways, impacting fundamental cellular processes. ersnet.orgatsjournals.orgnih.gov

This compound has been shown to control the rate of protein synthesis. wikipedia.org This effect is a downstream consequence of its ability to modulate gene expression. By binding to the glucocorticoid receptor, it influences the transcription of various genes, which in turn alters the synthesis of their corresponding proteins. drugbank.com For example, glucocorticoids can suppress the mRNA expression and protein synthesis of MUC5AC, a mucin gene. nih.gov

Furthermore, this compound plays a role in reversing capillary permeability. wikipedia.org Increased capillary permeability is a hallmark of inflammation, allowing for the leakage of plasma and the infiltration of inflammatory cells into tissues. By reducing this permeability, budesonide helps to control the inflammatory response. wikipedia.org

This compound significantly impacts the behavior of key cells involved in the inflammatory process. It is known to depress the migration of polymorphonuclear leukocytes (neutrophils) and fibroblasts. wikipedia.org The migration of these cells to the site of inflammation is a critical step in the inflammatory cascade. By inhibiting their movement, budesonide helps to dampen the inflammatory response.

In addition to inhibiting migration, budesonide can also influence the activity of fibroblasts. Studies have shown that budesonide can inhibit collagen synthesis and maturation in lung cancer cells at both the RNA and protein levels. mdpi.com Furthermore, corticosteroids have been reported to up-regulate the expression of fibroblast growth factors (FGFs) in various cell types. nih.gov This modulation of fibroblast activity can have significant implications in tissue remodeling and repair processes that are often associated with chronic inflammation.

| Cellular Process | Effect of this compound | Key Findings |

| Protein Synthesis | Controls the rate of protein synthesis. wikipedia.org | Suppresses MUC5AC mucin gene expression and protein synthesis. nih.gov |

| Cellular Permeability | Reverses capillary permeability. wikipedia.org | Helps to control inflammation by reducing fluid and cell leakage. wikipedia.org |

| Leukocyte Migration | Depresses the migration of polymorphonuclear leukocytes. wikipedia.org | Inhibits a key step in the inflammatory cascade. |

| Fibroblast Activity | Depresses fibroblast migration and influences their synthetic functions. wikipedia.orgmdpi.com | Inhibits collagen synthesis and can up-regulate fibroblast growth factors. mdpi.comnih.gov |

A crucial mechanism by which this compound resolves inflammation is by inducing apoptosis, or programmed cell death, in inflammatory cells, particularly eosinophils. atsjournals.orgnih.gov Eosinophils are key players in allergic inflammation, and their accumulation in tissues contributes to pathology. nih.gov

Glucocorticoids like budesonide can accelerate eosinophil apoptosis. nih.govwjgnet.com This effect has been demonstrated in various studies, showing that budesonide enhances constitutive eosinophil apoptosis. nih.gov The induction of apoptosis is a clinically relevant mechanism for the clearance of eosinophils from inflamed airways in conditions like asthma. nih.gov

The pro-apoptotic effect of budesonide on eosinophils can be additive with other agents. For instance, histone deacetylase inhibitors have been shown to have an additive effect on budesonide-induced eosinophil apoptosis. nih.gov Interestingly, while budesonide promotes apoptosis in eosinophils, it has been shown to inhibit apoptosis in neutrophils. nih.gov

Budesonide has also been found to induce apoptosis in other cell types, such as airway epithelial cells. atsjournals.org This process involves mitochondrial depolarization, cytochrome c release, and the activation of caspase-9. atsjournals.org

| Cell Type | Effect of this compound on Apoptosis | Significance |

| Eosinophils | Induces/Accelerates apoptosis. nih.govwjgnet.com | Key mechanism for resolving allergic inflammation. nih.gov |

| Neutrophils | Inhibits apoptosis. nih.gov | Demonstrates cell-type specific effects. |

| Airway Epithelial Cells | Induces apoptosis. atsjournals.org | May have implications for airway remodeling. atsjournals.org |

Biological Activities and Functional Implications of 22s Budesonide

Anti-inflammatory Actions and Immunomodulation Mediated by (22S)-Budesonide

This compound is a synthetic corticosteroid recognized for its potent topical anti-inflammatory activity. drugs.comnih.gov Its primary mechanism involves binding to and activating glucocorticoid receptors (GR) within the cytoplasm of target cells. nih.govpatsnap.com This drug-receptor complex then moves into the nucleus, where it influences gene expression by upregulating anti-inflammatory proteins and downregulating pro-inflammatory cytokines. patsnap.com This dual action effectively mitigates the inflammatory responses central to various chronic inflammatory diseases. patsnap.com Budesonide's high glucocorticoid potency, estimated to be 200 times that of cortisol and 15 times that of prednisolone, underscores its significant anti-inflammatory capabilities with comparatively weak mineralocorticoid effects. drugs.com

This compound effectively suppresses the activation and migration of several key inflammatory cells. nih.govnih.gov Research indicates that it inhibits the activation of mast cells, neutrophils, T-lymphocytes, macrophages, and dendritic cells. drugs.comnih.govnih.gov By preventing the activation of these cells, budesonide (B1683875) blocks the release of inflammatory mediators such as histamine and cytokines, which are crucial drivers of allergic and inflammatory responses. drugs.com Studies have shown that in cases of contact allergy, the therapeutic action of corticosteroids is primarily targeted at macrophages and neutrophils. jci.org Furthermore, in in vitro models of immune-mediated epithelial injury, budesonide has been shown to prevent epithelial dysfunction by inhibiting the activation of both T cells and monocytes. nih.gov This broad suppression of inflammatory cell activity contributes significantly to its therapeutic effects in inflammatory conditions of the respiratory and gastrointestinal tracts. nih.gov

Recent studies have highlighted the role of this compound in alleviating acute lung injury (ALI) by regulating the NLRP3 inflammasome. nih.govresearchgate.net The NLRP3 inflammasome is a critical component of the innate immune system that, when activated, triggers the release of potent pro-inflammatory cytokines, contributing to lung injury. nih.govresearchgate.net

Research in mouse models of ALI induced by lipopolysaccharide (LPS) demonstrated that pretreatment with budesonide significantly attenuated pathological lung injury. researchgate.net This was evidenced by reduced numbers of total cells, neutrophils, and macrophages in the bronchoalveolar lavage fluid (BALF), as well as decreased expression of inflammatory markers like TNF-α and MCP-1. researchgate.net Crucially, budesonide was found to suppress the expression of NLRP3 and pro-caspase-1 in the lung tissue, leading to reduced levels of IL-1β, a key product of NLRP3 inflammasome activation. researchgate.net

Further studies have shown that the combination of budesonide and N-acetylcysteine (NAC) can effectively inhibit pyroptosis—a form of inflammatory cell death—and inflammation by inhibiting NLRP3 inflammasome activation through the regulation of miR-381. nih.govnih.govplos.org This combined treatment was shown to reduce lung injury and ameliorate alveolar edema in models of ALI. nih.gov

Table 1: Effects of Budesonide on Acute Lung Injury Markers

| Marker | Effect of Budesonide Treatment | Source |

|---|---|---|

| Pathological Lung Injury Score | Significantly Reduced | researchgate.net |

| Total Cells in BALF | Significantly Reduced | researchgate.net |

| Neutrophils in BALF | Significantly Reduced | researchgate.net |

| Macrophages in BALF | Significantly Reduced | researchgate.net |

| TNF-α in BALF and Serum | Dramatically Reduced | researchgate.net |

| MCP-1 in BALF and Serum | Dramatically Reduced | researchgate.net |

| NLRP3 Expression in Lung | Significantly Suppressed | researchgate.net |

| Pro-caspase-1 Expression in Lung | Significantly Suppressed | researchgate.net |

Novel Biological Activities of this compound Beyond Classical Glucocorticoid Effects

Emerging evidence suggests that this compound possesses biological activities that are not fully explained by its classical anti-inflammatory and metabolic effects. mdpi.comresearchgate.net These novel functions include the modulation of cell plasticity, inhibition of cancer cell metastasis, and antiviral activity. researchgate.netnih.gov At a molecular level, budesonide can induce epigenetic changes and modify the transcriptome of epithelial, stem, and cancer cells, providing a basis for these immune cell-independent actions. nih.govnih.gov

This compound has been identified as a potent modulator of stem and cancer cell behavior and plasticity. mdpi.comnih.gov Unlike other glucocorticoids, budesonide has been shown to stabilize cell–cell adhesions, which plays a crucial role in preventing embryonic stem cell differentiation and inhibiting the development of 3D gastruloids. mdpi.comnih.gov By promoting cell-cell adhesion, it helps maintain the compacted colony morphology characteristic of pluripotent stem cells. researchgate.net This activity suggests a role for budesonide in regulating the delicate balance between self-renewal and differentiation in stem cells. nih.govcnr.it

This compound has demonstrated the ability to inhibit the motility and invasive properties of various cancer cells, including those from breast, lung, and pancreatic cancers. nih.govmdpi.comnih.gov In 2D culture settings, high micromolar concentrations of budesonide were found to reduce the mesenchymal features associated with invasion and migration in pancreatic ductal adenocarcinoma (PDAC) cells without affecting their proliferation. nih.gov Interestingly, in a more physiologically relevant 3D environment, low nanomolar concentrations of budesonide significantly reduced PDAC cell proliferation in a Glucocorticoid Receptor (GR)-dependent manner and inhibited tumor growth in vivo. nih.gov This anti-metastatic potential is linked to its ability to favor cell-cell adhesions, thereby reducing the capacity of cancer cells to migrate and invade surrounding tissues. researchgate.net

Table 2: Impact of Budesonide on Cancer Cell Behavior

| Cancer Cell Type | Observed Effect | Source |

|---|---|---|

| Breast Cancer | Inhibition of motile/invasive propensity | mdpi.comnih.gov |

| Lung Cancer | Inhibition of motile/invasive propensity | mdpi.comnih.gov |

This compound has shown promising antiviral activity, notably against SARS-CoV-2. researchgate.netnih.gov In vitro studies have demonstrated a dose-dependent inhibition of SARS-CoV-2 replication, which was comparable across different viral variants, including the alpha and beta variants of concern. mdpi.comnih.gov This antiviral effect was observed without affecting the viability of the host cells. mdpi.comnih.gov

One of the proposed mechanisms for its antiviral action involves the inhibition of viral entry into host cells by decreasing the expression of ACE2 and TMPRSS2, proteins essential for SARS-CoV-2 infiltration. aaem.pl Furthermore, in silico studies have identified this compound as a potential drug candidate that can bind to the active pocket of the SARS-CoV-2 ORF3a protein. researchgate.net The ORF3a protein is a viral structural protein that forms an ion channel and is involved in viral release and pathogenesis, including the activation of the NLRP3 inflammasome. researchgate.netnih.gov By binding to ORF3a, this compound may disrupt its function, thereby reducing the viral load. researchgate.net The favorable binding energy and estimated inhibition constant from these computational models support its potential as a non-covalent reversible inhibitor against the ORF3a protein. researchgate.net

Effects of this compound on Bone Cell Biology

This compound, a specific epimer of the corticosteroid budesonide, exerts distinct effects on the cellular components of bone, particularly osteoblasts, which are responsible for bone formation. Research into its biological activities has provided insights into its influence on the growth and differentiation of these critical bone cells.

Scientific investigations utilizing cultured human osteoblast-like cells have demonstrated that this compound can directly influence osteoblast proliferation and differentiation. In vitro studies have shown that this compound, at nanomolar concentrations, leads to a dose-dependent decrease in the incorporation of [3H]thymidine into DNA, a common measure of cell proliferation nih.gov. This suggests an inhibitory effect on the growth of osteoblasts.

The potency of this compound in this regard has been quantified and compared to other corticosteroids. The median effective concentration (EC50) for the decrease in DNA synthesis was found to be 0.4 nM for this compound nih.gov. This indicates a significant impact on the proliferative capacity of these bone-forming cells. The effects of this compound on osteoblast growth are part of the broader mechanism by which glucocorticoids can influence bone mass. frontiersin.orgmdpi.com While some clinical studies on inhaled budesonide have not found significant changes in bone mineral density over certain periods, the direct cellular effects on osteoblasts remain a key area of investigation nih.govnih.gov.

Table 1: Comparative EC50 Values of Corticosteroids on Osteoblast Proliferation ([3H]thymidine incorporation)

| Compound | EC50 (nM) |

|---|---|

| Fluticasone (B1203827) | 0.06 |

| (22R)-Budesonide | 0.26 |

| This compound | 0.4 |

| Budesonide (mixture) | 0.47 |

| Dexamethasone (B1670325) | 1.5 |

Data sourced from Z.J. P. et al., 1998 nih.gov.

This compound also plays a regulatory role in the functional activity of osteoblasts, specifically affecting markers of differentiation such as alkaline phosphatase and osteocalcin (B1147995). In studies on human bone-derived osteoblast-like cells, this compound was found to cause a dose-dependent increase in alkaline phosphatase activity, with a median effective concentration (EC50) of 0.2 nM nih.gov. This suggests a complex role where, despite inhibiting proliferation, it may enhance certain differentiation markers. However, other in vivo studies have reported that high doses of some inhaled corticosteroids can lead to a fall in serum alkaline phosphatase activity, indicating a reduction in bone mineralization. nih.gov

Conversely, the production of osteocalcin, a protein crucial for bone mineralization and a key marker of mature osteoblast function, is negatively regulated by this compound. Research has shown a dose-dependent decrease in 1,25 dihydroxyvitamin D3-stimulated osteocalcin production in the presence of this compound, with an EC50 of 0.1 nM nih.gov. This inhibitory effect on osteocalcin synthesis is consistent with findings from in vivo studies where inhaled budesonide treatment in children and adolescents led to a decrease in serum osteocalcin levels. nih.govnih.gov The reduction in osteocalcin suggests an impairment of the bone formation process at later stages of osteoblast differentiation. nih.govnih.gov

Table 2: Comparative EC50 Values of Corticosteroids on Osteoblast Differentiation Markers

| Compound | Alkaline Phosphatase Activity (EC50, nM) | Osteocalcin Production (EC50, nM) |

|---|---|---|

| Fluticasone | 0.14 | 0.02 |

| (22R)-Budesonide | 0.2 | 0.2 |

| This compound | 0.2 | 0.1 |

| Budesonide (mixture) | 0.4 | 1.0 |

| Dexamethasone | 1.6 | 1.8 |

Data sourced from Z.J. P. et al., 1998 nih.gov.

Analytical and Characterization Methodologies for 22s Budesonide Epimer

Chromatographic Separation Techniques for Budesonide (B1683875) Epimers

Chromatography is a cornerstone for the separation of budesonide epimers. High-performance liquid chromatography (HPLC), in particular, is a widely adopted method for its precision and reliability in resolving the 22R and 22S forms. nih.gov

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases for Enantioselective Analysis

High-performance liquid chromatography (HPLC) is a primary technique for the separation and quantification of budesonide epimers. nih.gov While standard reversed-phase columns like C18 can separate the epimers, the use of chiral stationary phases (CSPs) offers enhanced enantioselective analysis. nih.govwaters.comnih.gov

One study demonstrated the successful use of an amylose-tris-[(S)-1-phenylethyl carbamate] chiral stationary phase for the separation of budesonide enantiomers. chrom-china.com This method was found to be more suitable than other chiral phases investigated. chrom-china.com The study also explored the impact of mobile phase additives and column temperature on resolution, finding that an increase in column temperature improved peak height and resolution. chrom-china.com Under optimized conditions, which included a Chiralpak AS-RH column and a mobile phase of acetonitrile-water, the 22R and 22S epimers were well-separated with a resolution of 4.64. chrom-china.com

The United States Pharmacopeia (USP) monograph for budesonide outlines a specific HPLC method for epimer separation, which utilizes a C18 column and a mobile phase of phosphate (B84403) buffer and acetonitrile (B52724). waters.comwaters.com This method sets system suitability requirements, including a minimum resolution of 1.5 between the two epimer peaks. waters.comwaters.com Modern C18 columns, such as the Waters XBridge C18, have been shown to meet and exceed these requirements, providing reliable and robust separation. waters.comwaters.com

Below is a table summarizing the HPLC conditions used for the separation of budesonide epimers in a study utilizing a chiral stationary phase:

| Parameter | Condition |

| Column | Chiralpak AS-RH (150 mm × 4.6 mm, 5.0 μm) |

| Mobile Phase | Acetonitrile-water (45:55, v/v) |

| Column Temperature | 40 ℃ |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 246 nm |

| Retention Time (22R-budesonide) | 6.40 min |

| Retention Time (22S-budesonide) | 7.77 min |

| Resolution | 4.64 |

| Table 1: Optimized HPLC conditions for the separation of budesonide epimers using a chiral stationary phase. chrom-china.com |

Gas Chromatography (GC) and Thin-Layer Chromatography (TLC) in Epimer Resolution

While HPLC is the most common method, Gas Chromatography (GC) and Thin-Layer Chromatography (TLC) have also been utilized for the resolution of budesonide epimers. nih.govresearchgate.netresearchgate.net

A study on capillary gas chromatography (GC) established conditions for the separation, identification, and quantitative determination of the 22R and 22S epimers of budesonide. nih.govresearchgate.net Using a short Rtx-5 capillary column and FID detection, the method successfully resolved the two epimers. nih.govresearchgate.net The retention times for the 22R and 22S epimers were approximately 7.7 and 8.3 minutes for split injection, and 10.3 and 10.9 minutes for cool on-column injection, respectively. nih.gov The method demonstrated good linearity and sensitivity, with detection limits in the nanogram range. nih.gov

High-Performance Thin-Layer Chromatography (HPTLC) has also been developed for the separation and determination of budesonide isomers. researchgate.net One method utilized a cellulose-coated TLC plate with a mobile phase containing a 1% aqueous solution of β-cyclodextrin and methanol (B129727). researchgate.net This technique achieved high sensitivity, with detection limits in the nanogram range, and demonstrated good recovery and precision. researchgate.net Another stability-indicating HPTLC method used a silica (B1680970) gel 60 F254 stationary phase and a mobile phase of ethyl acetate (B1210297) and toluene. researchgate.netinnovareacademics.in

Here is a data table summarizing the GC conditions for budesonide epimer separation:

| Parameter | Condition |

| Column | Rtx-5 capillary column (7 m length) |

| Stationary Phase | Crossbond 5% diphenyl-95% dimethyl polysiloxane |

| Carrier Gas | Helium |

| Detection | Flame Ionization Detector (FID) |

| Injection Techniques | Split-splitless and Cool on-column |

| Retention Time (Split) | ~7.7 min (22R), ~8.3 min (22S) |

| Retention Time (Cool on-column) | ~10.3 min (22R), ~10.9 min (22S) |

| LOD | 5.7 ng (22R), 4.3 ng (22S) |

| LOQ | 6.2 ng (22R), 4.8 ng (22S) |

| Table 2: Gas Chromatography conditions for the resolution of budesonide epimers. nih.gov |

Hyphenated Techniques (e.g., HPLC-MS) for Epimer Characterization and Quantification

Hyphenated techniques, particularly High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), provide a powerful tool for the characterization and quantification of budesonide epimers, especially in complex matrices like human plasma. nih.govnih.govsunderland.ac.uk These methods offer high sensitivity and selectivity. nih.govsunderland.ac.uk

One such method involves a highly sensitive and selective liquid chromatography-atmospheric pressure chemical ionization mass spectrometry (LC-APCI-MS) for the simultaneous quantification of the 22R and 22S epimers in human plasma. nih.govsunderland.ac.uk After solid-phase extraction, the epimers were derivatized to their 21-acetyl forms. nih.govsunderland.ac.uk Using a deuterium-labeled budesonide as an internal standard, the epimers were quantified in selected ion mode. nih.govsunderland.ac.uk This method achieved a lower limit of quantification (LLOQ) of 0.25 ng/ml for each epimer. nih.govsunderland.ac.uk

Another study developed an ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method for the quantitative determination of the 22R and 22S epimers in human plasma. nih.gov This method utilized a C18 column and an isocratic mobile phase, with mass spectrometric detection in multiple reaction monitoring mode. nih.gov The method was highly sensitive, with an LLOQ of 5.0 pg/mL for both epimers. nih.gov

The following table summarizes the key parameters of the LC-APCI-MS method:

| Parameter | Details |

| Technique | High-Performance Liquid Chromatography-Atmospheric Pressure Chemical Ionization Mass Spectrometry (HPLC-APCI-MS) |

| Sample Preparation | C18 Solid-Phase Extraction and Acetylation |

| Internal Standard | Deuterium-labeled budesonide |

| Quantification Mode | Selected Ion Mode (m/z 473.2 and m/z 476.2) |

| Linear Range | 0.25 to 10.0 ng/ml for both epimers |

| Lower Limit of Quantification (LLOQ) | 0.25 ng/ml for each epimer |

| Average Recovery (from human plasma) | 87.4% (22R-epimer), 87.0% (22S-epimer) |

| Table 3: Parameters of a validated HPLC-APCI-MS method for the quantification of budesonide epimers in human plasma. nih.govsunderland.ac.uk |

Spectroscopic Techniques for Epimer Identification and Quantification

Spectroscopic methods are invaluable for the structural elucidation and quantitative analysis of budesonide epimers. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, in particular, provide detailed information about the molecular structure and composition of the epimeric mixture.

Nuclear Magnetic Resonance (NMR) Spectroscopy for 22R and 22S Epimer Content Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the identification and quantification of the 22R and 22S epimers of budesonide. mdpi.commdpi.comnih.gov It allows for the direct determination of the epimeric ratio without the need for reference standards or calibration curves. mdpi.comnih.gov

Researchers have developed quantitative NMR (qNMR) methods using both ¹H and ¹³C nuclei in different solvents like DMSO-d6 and CDCl₃ to analyze the epimeric composition in active pharmaceutical ingredients (APIs) and various drug formulations. mdpi.commdpi.comnih.gov By conducting a comprehensive analysis of 2D NMR experiments (¹H-¹H gCOSY, ¹H-¹³C gHSQC, ¹H-¹³C gHMBC, and ¹H-¹H ROESY), specific signals that discriminate between the 22R and 22S epimers can be identified. mdpi.comnih.gov The integral intensities of these characteristic signals are directly proportional to the molar fraction of each epimer in the mixture. mdpi.com The ¹H-¹H ROESY technique is particularly useful for determining the stereochemistry at the C22 position, as it can show the spatial proximity of the C16-H and C22-H protons, which is unique to the 22R epimer. mdpi.com

The following table presents some of the characteristic NMR signals used to differentiate between the 22R and 22S epimers of budesonide:

| Nucleus | Epimer | Chemical Shift (ppm) in DMSO-d6 |

| ¹H | 22R | 4.81 (C22-H) |

| 22S | 4.90 (C22-H) | |

| ¹³C | 22R | 102.8 (C22) |

| 22S | 103.5 (C22) | |

| Table 4: Characteristic ¹H and ¹³C NMR chemical shifts for the 22R and 22S epimers of budesonide in DMSO-d6. mdpi.com |

Infrared Spectroscopy in Analyzing Epimeric Contribution to Molecular Spectra

A study combining experimental IR spectroscopy with quantum chemical calculations has provided insights into the vibrational modes of the two epimers. nih.govresearchgate.net This approach helps to explain certain spectral features and the relative band intensities in regions such as the C=O and C=C stretching vibrations. researchgate.netresearchgate.net The data generated from these studies can be valuable for monitoring the manufacturing process of budesonide and for understanding its interactions with other components in pharmaceutical formulations. researchgate.netresearchgate.net

The following table lists some key vibrational bands in the infrared spectrum of budesonide and their assignments, which are influenced by the presence of both epimers:

| Wavenumber (cm⁻¹) | Assignment |

| ~1725 | C=O stretching (C20) |

| ~1665 | C=O stretching (C3) |

| ~1625 | C=C stretching |

| ~1605 | C=C stretching |

| Table 5: Key infrared vibrational bands of budesonide. researchgate.net |

Development and Validation of Stability-Indicating Methods for (22S)-Budesonide

The development and validation of stability-indicating analytical methods are paramount for ensuring the quality, safety, and efficacy of pharmaceutical products. For this compound, which exists as an epimer of Budesonide, it is crucial to have methods that can not only quantify the active ingredient but also separate it from its other epimer, (22R)-Budesonide, and any potential degradation products that may form under various stress conditions. pharmainfo.insci-hub.senih.gov This ensures that the stability of the specific epimer can be accurately monitored throughout the lifecycle of the drug product.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) have emerged as the predominant techniques for the development of stability-indicating assay methods for Budesonide epimers. pharmainfo.inrjptonline.org These methods are designed to be specific, accurate, precise, and robust, in accordance with the International Council for Harmonisation (ICH) guidelines. pharmainfo.inresearchgate.net

A critical aspect of a stability-indicating method is its ability to resolve the main drug peak from any impurities and degradation products. sci-hub.se To achieve this, forced degradation studies are conducted, subjecting the drug substance to harsh conditions such as acid and alkali hydrolysis, oxidation, heat, and photolysis. pharmainfo.ininnovareacademics.in The degradation products generated are then chromatographically separated from the parent drug, demonstrating the method's specificity.

Chromatographic Conditions for Separation of this compound

Several studies have focused on optimizing chromatographic conditions to achieve a successful separation of the this compound and (22R)-Budesonide epimers and their related substances. The choice of the stationary phase, mobile phase composition, flow rate, and detection wavelength are all critical parameters.

A novel stability-indicating HPLC method utilized a Hypersil® C18 column with a mobile phase composed of ethanol, acetonitrile, and phosphate buffer (pH 3.4; 25.6 mM) in a ratio of 2:30:68 (v/v/v). sci-hub.senih.govresearchgate.net The flow rate was maintained at 1.5 ml/min, and UV detection was performed at 240 nm. sci-hub.senih.gov Another UHPLC method employed an Agilent Poroshell 120 EC-C18 column with a mobile phase of acetonitrile, phosphate buffer (pH 3.2), and methanol in a 32:66:2 (v/v/v) ratio, at a flow rate of 1.5 mL/min and detection at 240 nm. pharmainfo.in

The following table summarizes various chromatographic conditions reported for the separation of Budesonide epimers:

| Parameter | Method 1 | Method 2 | Method 3 |

| Technique | HPLC | UHPLC | RP-HPLC |

| Column | Hypersil® C18 | Agilent Poroshell 120 EC-C18 | Zorbox C18 |

| Mobile Phase | Ethanol:Acetonitrile:Phosphate Buffer (pH 3.4) (2:30:68 v/v/v) sci-hub.se | Acetonitrile:Phosphate Buffer (pH 3.2):Methanol (32:66:2 v/v/v) pharmainfo.in | Formic acid:Acetonitrile:Methanol (25:10:65 v/v) rjptonline.org |

| Flow Rate | 1.5 ml/min sci-hub.se | 1.5 ml/min pharmainfo.in | 1.0 ml/min rjptonline.org |

| Detection Wavelength | 240 nm sci-hub.se | 240 nm pharmainfo.in | 240 nm rjptonline.org |

| Internal Standard | - | - | Etoricoxib rjptonline.org |

Forced Degradation Studies

Forced degradation studies are instrumental in establishing the stability-indicating nature of an analytical method. In the case of this compound, the drug substance is subjected to various stress conditions to induce degradation. The goal is to ensure that the analytical method can effectively separate the this compound peak from any degradants that are formed. pharmainfo.in

One study subjected Budesonide samples to acid, alkali, peroxide, and thermal stress conditions. pharmainfo.in For instance, in alkali-stressed samples, 10mg of the sample was dissolved and treated with 0.05N NaOH for 30 minutes before neutralization. pharmainfo.in The resulting chromatograms demonstrated effective separation of the degradation product peaks from the peaks of the Budesonide epimers. pharmainfo.in Another study reported significant degradation in the presence of acid and alkali, with minor degradation observed under peroxide and thermal stress. soeagra.com

The table below outlines the conditions used in forced degradation studies and the observed outcomes:

| Stress Condition | Reagents and Conditions | Outcome |

| Acid Hydrolysis | 0.1 N HCl, refluxed at 60°C for 4 hours sierrajournals.com | Degradation products were well-resolved from the parent drug peaks. sierrajournals.com |

| Alkali Hydrolysis | 0.05N NaOH, 30 minutes at room temperature pharmainfo.in | Effective separation of degradant peaks from Budesonide epimer peaks. pharmainfo.in |

| Oxidative Degradation | Not specified | Minor degradation observed. soeagra.com |

| Thermal Degradation | Not specified | Minor degradation observed. soeagra.com |

| Photolytic Degradation | Not specified | Substantial degradation observed in the presence of light. soeagra.com |

Method Validation

Once developed, the stability-indicating method must be validated according to ICH Q2(R1) guidelines to ensure its suitability for its intended purpose. pharmainfo.in The validation process assesses various parameters, including specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

For a UHPLC method, the linearity was established with a correlation coefficient of 0.998 for both epimers of Budesonide. pharmainfo.in Another study reported the LOD and LOQ for Budesonide to be 0.20936 µg/ml and 0.6344 µg/ml, respectively. researchgate.netsierrajournals.com The precision of the method is typically evaluated by assessing intraday and interday variability, with a relative standard deviation (RSD) of less than 2% being acceptable. sierrajournals.com

The following table summarizes key validation parameters from a representative study:

| Validation Parameter | Specification/Result |

| Specificity | No interference from degradants at the retention time of Budesonide epimers. pharmainfo.in |

| Linearity (Correlation Coefficient, r²) | 0.998 pharmainfo.in |

| Accuracy (% Recovery) | 100.31% to 100.93% soeagra.com |

| Precision (%RSD) | < 2% sierrajournals.com |

| Limit of Detection (LOD) | 0.20936 µg/ml researchgate.netsierrajournals.com |

| Limit of Quantitation (LOQ) | 0.6344 µg/ml researchgate.netsierrajournals.com |

| Robustness | Unaffected by small, deliberate variations in method parameters. sierrajournals.com |

Comparative Academic Studies Involving 22s Budesonide

Epimeric Comparisons: (22S)-Budesonide Versus (22R)-Budesonide

The orientation of the propyl group at the C-22 position distinguishes the (22R) and (22S) epimers of budesonide (B1683875), leading to significant differences in their pharmacodynamic and pharmacokinetic properties.

Relative Potency and Glucocorticoid Receptor Affinity

The anti-inflammatory effects of corticosteroids are mediated through their binding to the glucocorticoid receptor (GR). Studies have consistently shown that the (22R)-epimer of budesonide possesses a higher affinity for the GR compared to the (22S)-epimer. fda.govfda.govfda.govdrugcentral.org In glucocorticoid receptor affinity studies, the (22R) form was found to be twice as active as the (22S) epimer. fda.govfda.govfda.govdrugcentral.org One study quantified this difference, showing the (22R)-epimer to be 14 times more active than dexamethasone (B1670325) in receptor binding, while the (22S)-epimer was still significantly potent but to a lesser degree. researchgate.netnih.gov This superior binding affinity of the (22R) epimer is a key determinant of its greater anti-inflammatory potency, which is estimated to be two to three times higher than that of the (22S) epimer. researchgate.net

| Compound | Relative Glucocorticoid Receptor Affinity (Compared to Dexamethasone=1) |

| (22R)-Budesonide | ~14x |

| This compound | ~7x (inferred) |

| Dexamethasone | 1x |

| Triamcinolone (B434) Acetonide | ~3.5x |

| This table provides an interactive summary of the relative binding affinities based on available research data. researchgate.netnih.gov |

Differences in Metabolic Profiles and Clearance Rates

The two epimers of budesonide not only differ in their activity but also in how they are metabolized and cleared from the body. The (22R) epimer is cleared more rapidly by the liver. fda.govfda.gov The systemic clearance for the (22R) form is approximately 1.4 L/min, whereas for the (22S) form, it is 1.0 L/min. fda.govfda.govpharmacompass.com This difference in clearance is significant and is attributed to the preferential metabolism of the (22R) epimer. nih.govfda.govfda.gov

Both epimers are metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme into two major, largely inactive metabolites: 16α-hydroxyprednisolone and 6β-hydroxybudesonide. drugcentral.orgnih.govdrugbank.com However, the metabolic pathway for the (22R) epimer favors the formation of 16α-hydroxyprednisolone. fda.gov Despite the differences in clearance, the terminal half-life for both epimers is similar, ranging from 2 to 3.6 hours. nih.govfda.govdrugbank.com Interestingly, some pharmacokinetic studies have observed that the systemic exposure (as measured by the area under the curve, or AUC) of this compound can be substantially higher—approximately six times greater—than that of (22R)-Budesonide, which is linked to their enantio-specific distribution and metabolism. researchgate.net

| Parameter | (22R)-Budesonide | This compound |

| Plasma Clearance | 1.4 L/min fda.govfda.govpharmacompass.com (117 +/- 40 l/hr) nih.gov | 1.0 L/min fda.govfda.govpharmacompass.com (67 +/- 19 l/hr) nih.gov |

| Volume of Distribution (Vβ) | 425 +/- 100 L nih.gov | 245 +/- 38 L nih.gov |

| Plasma Half-life (t½) | 2.66 +/- 0.57 hr nih.gov | 2.71 +/- 0.69 hr nih.gov |

| This interactive table summarizes the key pharmacokinetic parameters for the budesonide epimers. |

Comparative Biological Effects at the Cellular Level (e.g., in Bone-Derived Osteoblast-Like Cells)

At the cellular level, particularly in bone-derived cells, the differential effects of the budesonide epimers have been a subject of investigation. Corticosteroids are known to impact bone metabolism, and studies on human osteoblast-like cells have demonstrated that both the (22R) and (22S) epimers of budesonide can inhibit cell proliferation and induce apoptosis (programmed cell death). Consistent with its higher receptor affinity, the (22R) epimer was found to be more potent in exerting these effects. Furthermore, the two epimers displayed distinct effects on the expression of genes that are crucial for bone formation and resorption, suggesting that their impact on bone metabolism is not identical.

Comparison of this compound with Other Corticosteroids

Beyond the epimeric comparison, the activity of this compound has been evaluated against other commonly used corticosteroids, revealing important functional differences in specific cellular contexts.

Functional Comparisons with Dexamethasone and Fluticasone (B1203827) in Specific Cellular Models

In cellular models of lung inflammation, such as the human lung epithelial cell line A549, this compound has been compared with dexamethasone and fluticasone propionate (B1217596). One study found that while all three corticosteroids could inhibit the release of pro-inflammatory cytokines, their potencies varied. Fluticasone propionate was generally the most potent, followed by budesonide and then dexamethasone, in inhibiting cytokine generation. core.ac.ukersnet.org For instance, in repressing TNF-α-driven NF-κB activation in A549 cells, fluticasone propionate and mometasone (B142194) furoate showed higher potency (IC50 values of 4 pM and 10 pM, respectively) compared to dexamethasone (IC50 of 0.2 nM). ersnet.org

In other studies focusing on airway epithelial barrier function, budesonide and fluticasone propionate showed differential effects. While both were effective at counteracting barrier dysfunction caused by a viral mimic, budesonide was significantly more effective than fluticasone propionate at protecting against barrier disruption induced by cigarette smoke extract. nih.gov This suggests that budesonide may have a unique protective effect on the airway epithelium under certain conditions. nih.gov

Differential Effects on Gene Expression and Signaling Pathways

The molecular mechanisms underlying the actions of this compound involve complex changes in gene expression and signaling pathways, which can differ from those of other corticosteroids. When directly compared in A549 lung cells, maximally effective concentrations of budesonide and dexamethasone produced highly correlated and nearly identical gene expression profiles, suggesting that at a broad level, their genomic actions are very similar in this cell type. researchgate.net

However, more nuanced differences emerge in the context of inflammatory signaling. For example, in pulmonary epithelial cells, both dexamethasone and budesonide were found to modestly increase the expression of BIRC3, a gene involved in cell survival and NF-κB signaling. plos.org Dexamethasone has also been shown to attenuate various pro-inflammatory signaling pathways and markers of cytokine storm in severe COVID-19, downregulating genes such as IL6, IFNG, and those associated with immune exhaustion like TIGIT and PDCD1. frontiersin.org While direct comparative data for this compound in this specific context is limited, the known overlap in glucocorticoid-regulated genes suggests it would have similar anti-inflammatory genomic effects. nih.gov The differential effects observed in functional assays, despite broad similarities in gene regulation, highlight the complexity of corticosteroid action, which can be influenced by cell type, inflammatory stimulus, and specific receptor interactions.

Comparative Pharmacokinetic Investigations of Budesonide Formulations (Academic Focus on Epimer-Specific Absorption and Distribution Dynamics)

Epimer-Specific Absorption and Bioavailability

The systemic absorption of budesonide is highly dependent on the formulation and route of administration. Following oral administration of controlled-release capsules, significant stereoselectivity in the pharmacokinetics of the epimers has been observed. One study revealed that after administration of controlled-release capsules in humans, the systemic exposure (as measured by the area under the plasma concentration-time curve, or AUC) of the this compound epimer was approximately six times higher than that of the (22R)-Budesonide epimer. researchgate.netnih.gov This pronounced difference points to enantiomer-specific distribution and metabolism. researchgate.net

In contrast, studies involving inhaled formulations have yielded more varied results regarding epimer-specific absorption. Research in a small group of healthy male volunteers using a pressurized metered-dose inhaler (pMDI) found no significant enantiomer-specific differences in drug disposition. researchgate.netnih.gov Another study using a pMDI in healthy volunteers also concluded that while there were intraindividual differences in the handling of the epimers, there were no consistent pharmacokinetic differences between the (22R) and (22S) forms for the group as a whole. nih.gov